![molecular formula C21H20N2O4S B2824055 N-(4,5-二氢-萘并[1,2-d]噻唑-2-基)-3,4,5-三甲氧基苯甲酰胺 CAS No. 361160-45-4](/img/structure/B2824055.png)

N-(4,5-二氢-萘并[1,2-d]噻唑-2-基)-3,4,5-三甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

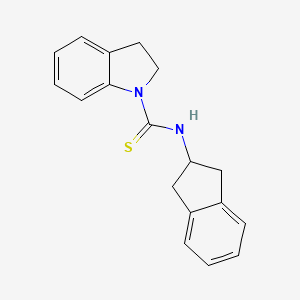

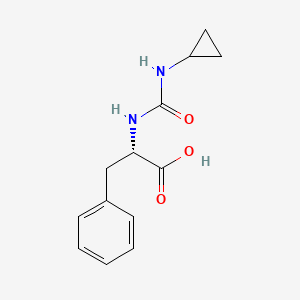

“N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-3,4,5-trimethoxy-benzamide” is a compound that contains a naphtho[1,2-d]thiazole core, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphtho[1,2-d]thiazole core, with a benzamide group substituted with three methoxy groups at the 3, 4, and 5 positions . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.科学研究应用

抗菌和抗增殖应用

已经合成与指定化学结构相关的化合物,并评估了它们的抗菌和抗增殖活性。例如,研究了一系列连接到苯并[1,3]二氧杂环部分的噻唑基吡唑啉衍生物,以了解它们在抑制微生物生长和癌细胞增殖方面的潜力。一些衍生物对特定的细菌菌株和癌细胞系显示出有希望的结果,表明它们在开发新的抗菌和抗癌剂方面具有潜力 (Mansour 等人,2020)。

半导体聚合物

已经合成了包含各种共聚体单元(包括噻唑)的萘二噻吩二酰亚胺 (NDTI) 基半导体聚合物。这些聚合物表现出空气稳定的电子传输特性,使其适用于场效应晶体管 (FET) 中作为双极性或单极性 n 型通道材料的应用。该研究强调了共聚体单元的电子性质在影响聚合物的 HOMO 和 LUMO 能级方面的重要性,这对于它们的电子应用至关重要 (Nakano 等人,2015)。

生态友好型合成和抗菌活性

已经开发了二氢-2H-苯并和萘-1,3-恶嗪衍生物的生态友好型合成方法,从而产生了具有显着体外抗菌作用的化合物。这种方法展示了开发环境友好型工艺以合成具有抗菌特性的生物活性化合物的潜力 (Mathew 等人,2010)。

作用机制

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, such as this one, have been found to inhibit various targets like tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group in its structure is known to play a critical role in fitting into the binding sites of target proteins, thereby affecting their function . The thiazole ring, another key component of the compound, can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which may contribute to its interaction with its targets.

Biochemical Pathways

Compounds containing the tmp group have been associated with anti-cancer effects by effectively inhibiting various targets and their associated pathways .

Pharmacokinetics

It’s worth noting that the tmp group has been incorporated in a wide range of therapeutically interesting drugs , suggesting potential bioavailability.

Result of Action

Compounds containing the tmp group have displayed notable anti-cancer effects , suggesting that this compound may also have similar effects.

安全和危害

未来方向

生化分析

Biochemical Properties

The TMP group in 3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE has been found to interact with a variety of enzymes and proteins. It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

In cellular contexts, 3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE has shown to influence cell function significantly. It has demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations . The compound has shown prominent activity against both cancer cell lines .

Molecular Mechanism

At the molecular level, 3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE exerts its effects through a variety of mechanisms. It has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

属性

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-25-15-10-13(11-16(26-2)19(15)27-3)20(24)23-21-22-18-14-7-5-4-6-12(14)8-9-17(18)28-21/h4-7,10-11H,8-9H2,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDYSJUZAXIBKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,2-Difluoroethoxy)-5-methylsulfonylphenyl]prop-2-enamide](/img/structure/B2823972.png)

![1-{[(4-chlorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2823974.png)

![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2823975.png)

![1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2823978.png)

![2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2823982.png)

![N-(2-Methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2823983.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2823986.png)

![4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2823992.png)